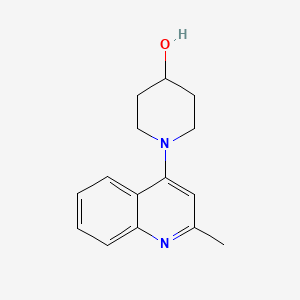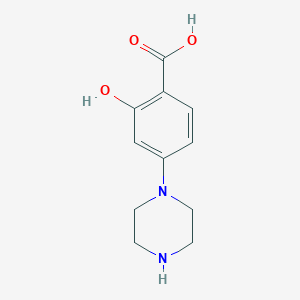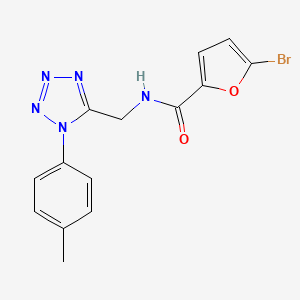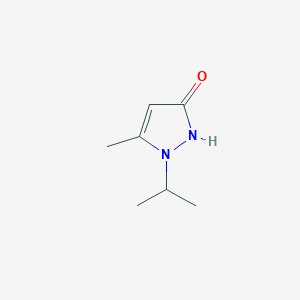
1-(2-Methylquinolin-4-YL)piperidin-4-OL
Descripción general
Descripción
1-(2-Methylquinolin-4-YL)piperidin-4-OL is a chemical compound with the molecular formula C15H18N2O . It has a molecular weight of 242.32 . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .
Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C15H18N2O/c1-11-10-15(17-8-6-12(18)7-9-17)13-4-2-3-5-14(13)16-11/h2-5,10,12,18H,6-9H2,1H3 .Aplicaciones Científicas De Investigación
Crystal Structure and Receptor Interaction
- Compounds structurally similar to 1-(2-Methylquinolin-4-YL)piperidin-4-OL have been synthesized and studied for their crystal structures and interactions with dopamine D2 and serotonin 5-HT1A receptors (Ullah et al., 2015).
Synthesis and Chemical Structure
- Studies focusing on the synthesis of derivatives of similar compounds indicate advancements in chemical synthesis methods and understanding of molecular structures (Qiong, 2007).
Pharmaceutical Development
- Research has been conducted on enantioselective processes for the preparation of compounds, including those with a structure related to this compound, in the development of receptor inhibitors (Cann et al., 2012).
Molecular and Quantum Chemical Studies
- Novel compounds structurally similar to this compound have been synthesized and analyzed using quantum chemical methods to understand their molecular properties (Fatma et al., 2017).
Modification for Neurokinin Receptor Affinity
- Chemical modifications have been made to similar compounds to create potent antagonists for neurokinin receptors, providing insights into receptor binding and pharmacology (Blaney et al., 2001).
Anti-Acetylcholinesterase Inhibitors
- Compounds with structural similarities have been developed as anti-acetylcholinesterase inhibitors, indicating potential therapeutic applications (Sugimoto et al., 1995).
Antihypertensive Potential
- Research on piperidine derivatives with quinoline structures, like this compound, has explored their potential as antihypertensive agents (Obase et al., 1983).
Anticancer Studies
- Synthesized derivatives of compounds similar to this compound have demonstrated anticancer activities in studies, showing potential for therapeutic applications (Toan et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 1-(2-Methylquinolin-4-YL)piperidin-4-OL is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
This compound interacts with the CCR5 receptor, acting as an antagonist . This means it binds to the receptor and blocks its function. The compound contains a basic nitrogen atom, which is believed to anchor the ligand to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
By blocking the CCR5 receptor, this compound prevents the entry of HIV-1 strains into cells . This disruption affects the downstream effects of the HIV-1 infection process.
Result of Action
The molecular and cellular effects of this compound’s action result in the prevention of HIV-1 entry into cells . This can potentially slow the progression of HIV-1 infection and improve response to treatment .
Análisis Bioquímico
Biochemical Properties
The compound 1-(2-Methylquinolin-4-YL)piperidin-4-OL has been characterized by 1H NMR, 13C NMR, MS, and elemental analysis
Cellular Effects
The compound has been evaluated for its potential treatment of HIV, suggesting that it may have effects on cells infected with this virus
Propiedades
IUPAC Name |
1-(2-methylquinolin-4-yl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-10-15(17-8-6-12(18)7-9-17)13-4-2-3-5-14(13)16-11/h2-5,10,12,18H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYGAOUQTKMZKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N3CCC(CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589198 | |
| Record name | 1-(2-Methylquinolin-4-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927801-80-7 | |
| Record name | 1-(2-Methylquinolin-4-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















